4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine
CAS No.: 1082828-62-3
Cat. No.: VC2790291
Molecular Formula: C10H15N3O
Molecular Weight: 193.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1082828-62-3 |
---|---|
Molecular Formula | C10H15N3O |
Molecular Weight | 193.25 g/mol |
IUPAC Name | 2-cyclopropyl-5-piperidin-4-yl-1,3,4-oxadiazole |
Standard InChI | InChI=1S/C10H15N3O/c1-2-7(1)9-12-13-10(14-9)8-3-5-11-6-4-8/h7-8,11H,1-6H2 |
Standard InChI Key | LTIDKFOVOHXIJW-UHFFFAOYSA-N |
SMILES | C1CC1C2=NN=C(O2)C3CCNCC3 |
Canonical SMILES | C1CC1C2=NN=C(O2)C3CCNCC3 |
Introduction
Chemical Structure and Properties
Structural Features
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine is composed of two main structural components: a piperidine ring and a 1,3,4-oxadiazole ring with a cyclopropyl substituent at the 5-position. The oxadiazole ring is attached to the piperidine at the 4-position. This arrangement creates a molecule with multiple nitrogen atoms that can serve as hydrogen bond acceptors, while the cyclopropyl group adds lipophilicity and potential metabolic stability.
The molecular structure consists of a six-membered piperidine ring with a secondary amine group, connected to a five-membered 1,3,4-oxadiazole heterocycle. The oxadiazole contains two nitrogen atoms and one oxygen atom in a specific arrangement, and bears a three-membered cyclopropyl ring at position 5 .
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine is expected to have the following properties:
Property | Value | Basis |
---|---|---|
Molecular Formula | C10H15N3O | Theoretical calculation |
Molecular Weight | ~193.25 g/mol | Derived from molecular formula |
Physical State | Likely crystalline solid | Common for similar heterocycles |
Solubility | Moderate solubility in polar organic solvents | Based on related compounds |
Log P (predicted) | ~1.5-2.0 | Estimated from structural features |
Hydrogen Bond Acceptors | 4 | Structural analysis |
Hydrogen Bond Donors | 1 | NH in piperidine |
The piperidine nitrogen typically exhibits basic properties, while the oxadiazole ring contributes to the compound's stability and provides specific electronic characteristics that influence its reactivity and binding potential .
Synthesis Methods
General Synthetic Routes
The synthesis of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine typically involves a multi-step process that requires careful control of reaction conditions. Based on established methods for similar compounds, several synthetic pathways can be proposed:
-
Formation of the oxadiazole ring through cyclization of acylhydrazide intermediates
-
Introduction of the cyclopropyl substituent either pre- or post-cyclization
-
Coupling of the oxadiazole moiety to an appropriately functionalized piperidine
Detailed Synthetic Pathway
A typical synthesis might proceed through the following steps:
-
Preparation of 4-carboxypiperidine or its ester derivative as a starting material
-
Conversion to the corresponding hydrazide via reaction with hydrazine
-
Reaction with cyclopropylcarboxylic acid to form an N,N'-diacylhydrazine
-
Cyclodehydration to form the 1,3,4-oxadiazole ring
-
Deprotection if protecting groups were used on the piperidine nitrogen
The cyclization step to form the oxadiazole ring often requires dehydrating conditions, commonly using reagents such as phosphorus oxychloride (POCl₃), thionyl chloride, or p-toluenesulfonic acid.
Alternative Methods
Alternative synthetic approaches might involve:
-
Direct coupling of a preformed 5-cyclopropyl-1,3,4-oxadiazole-2-thiol with a 4-halogenated piperidine
-
Microwave-assisted synthesis to improve yields and reduce reaction times
-
One-pot methods that combine multiple steps to increase efficiency
These methods would need to be optimized for specific reaction conditions, including solvent choice, temperature, and catalyst systems to maximize yield and purity.
Chemical Reactions
Reactivity Profile
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine exhibits reactivity patterns associated with both its piperidine and oxadiazole components:
-
The secondary amine of the piperidine ring can participate in nucleophilic substitution reactions, enabling functionalization at this position.
-
The oxadiazole ring is generally stable under a wide range of conditions but may undergo ring-opening reactions under strongly acidic or basic conditions.
-
The cyclopropyl group can undergo ring-opening reactions under certain conditions, particularly with strong electrophiles or via radical mechanisms.
Functionalization Reactions
Several reactions can be employed to create derivatives of the parent compound:
-
N-acylation of the piperidine nitrogen with acid chlorides or anhydrides to form amides
-
N-alkylation to form tertiary amines
-
N-sulfonylation to form sulfonamides
-
Reduction of the oxadiazole ring under controlled conditions
These functionalization reactions are important for structure-activity relationship studies and for modifying the compound's pharmacokinetic properties.
Stability Considerations
-
Hydrolytic stability: The oxadiazole ring may undergo hydrolysis under strongly acidic conditions
-
Oxidative stability: The cyclopropyl group may be susceptible to oxidation
-
Thermal stability: The compound is likely stable at room temperature but may decompose at elevated temperatures
Understanding these stability parameters is crucial for proper handling, storage, and application of the compound in various research contexts .
Biological Activity and Applications
Structure-Activity Relationships
The specific structural features of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine contribute to its potential biological activities:
-
The oxadiazole ring provides rigidity and specific electronic properties that can enhance binding to biological targets
-
The cyclopropyl substituent increases lipophilicity and may improve metabolic stability
-
The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals
-
The secondary amine of the piperidine offers a site for additional functionalization to optimize activity
Comparison with Similar Compounds
Structural Analogs
Several compounds share structural similarities with 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine, providing context for understanding its properties:
These structural differences significantly impact physical properties, reactivity, and biological activities of the respective compounds.
Functional Group Effects
The functional groups present in various analogs can dramatically alter the compound's properties:
-
The addition of carbonyl-linked aromatic groups (as in the first two analogs) increases molecular weight and lipophilicity, potentially enhancing binding to certain protein targets
-
The presence of additional aromatic rings (pyridine, dimethoxyphenyl) introduces new hydrogen bond acceptors and potential π-stacking interactions
-
The position of nitrogen atoms in the oxadiazole ring (1,3,4 vs. 1,2,4) affects electronic distribution and hydrogen bonding patterns
-
Salt forms (like hydrochloride) significantly impact solubility and bioavailability
These comparisons highlight how subtle structural modifications can be used to fine-tune molecular properties for specific applications.
Future Research Directions
Synthetic Optimization
Future research might focus on developing improved synthetic routes for 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine:
Biological Evaluation
Comprehensive biological screening would be valuable to establish the compound's activity profile:
-
High-throughput screening against diverse biological targets
-
Structure-activity relationship studies with systematic modifications
-
Mechanism of action investigations for any identified activities
-
In vitro and in vivo toxicity assessments
-
Pharmacokinetic and metabolic stability studies
Applied Research
Several applied research directions could leverage the compound's unique structural features:
-
Development as a building block for pharmaceutical libraries
-
Investigation as a scaffold for targeted drug delivery systems
-
Exploration as a ligand for metal complexation
-
Evaluation as a synthetic intermediate for more complex molecules
These research avenues would contribute to a more comprehensive understanding of the compound's properties and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume